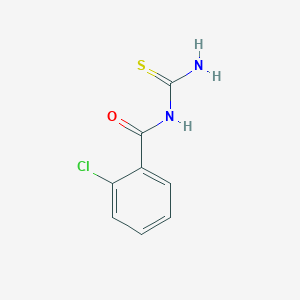
N-carbamothioyl-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamothioyl-2-chlorobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN2OS and its molecular weight is 214.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
N-carbamothioyl-2-chlorobenzamide can be synthesized through the reaction of 2-chlorobenzoyl chloride with thiourea. The process often involves using solvents such as dry acetone and catalysts like potassium carbonate under controlled conditions, including microwave irradiation, to enhance yield and purity . The synthesized compound exhibits significant structural properties that facilitate its interaction with biological systems and metal ions.
Antimicrobial Activity
This compound derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies have reported that these compounds exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone, effectively inhibiting the growth of pathogens such as E. faecalis and K. pneumoniae .
Anticancer Properties
Research indicates that this compound derivatives have potential anticancer effects. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines, notably MCF-7 breast cancer cells, by altering cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, which is indicative of cell membrane integrity loss . The IC50 values for these compounds suggest they are effective at low concentrations.
Antituberculosis Activity
Recent investigations into the antituberculosis activity of this compound derivatives revealed their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated MIC values ranging from 2 to 8 µg/mL, significantly outperforming traditional treatments in some cases .
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with transition metals such as Co(II), Ni(II), and Cu(II). These metal complexes have been characterized for their thermal stability and potential applications in catalysis . The coordination enhances the biological activity of the ligands, making them suitable for further pharmacological exploration.
Applications in Material Science
The compound also finds applications in material science as a precursor for creating functional materials. Its derivatives can act as corrosion inhibitors and non-ionic surfactants due to their amphiphilic nature, which allows them to interact with both organic and inorganic surfaces .
Summary of Findings
Propiedades
Número CAS |
6965-59-9 |
|---|---|
Fórmula molecular |
C8H7ClN2OS |
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
N-carbamothioyl-2-chlorobenzamide |
InChI |
InChI=1S/C8H7ClN2OS/c9-6-4-2-1-3-5(6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
Clave InChI |
UROWSAGPOYOHJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=S)N)Cl |
Key on ui other cas no. |
6965-59-9 |
Sinónimos |
1-(2-chlorobenzoyl)thiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















